molecular formula C14H14N2O6S2 B7796678 Amsonic acid

Amsonic acid

Cat. No.: B7796678
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

4,4’-Diaminostilbene-2,2’-disulphonic acid is unique due to its specific combination of amino and sulfonic acid groups on a stilbene backbone. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Biological Activity

Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a compound primarily utilized in the synthesis of dyes and optical brighteners. Recent studies have highlighted its biological activity, particularly its estrogenic properties and potential implications for health.

  • Chemical Formula : C₁₄H₁₄N₂O₆S₂
  • Molecular Weight : 342.40 g/mol
  • CAS Number : 6668

The structure of this compound features two sulfonic acid groups and two amino groups attached to a stilbene backbone, which is significant for its biological interactions.

Estrogenic Activity

This compound has been documented to possess estrogenic activity , which may contribute to various biological effects. This property has raised concerns regarding its potential impact on human health, particularly in occupational settings where exposure levels may be significant.

Case Study: Occupational Exposure

A notable study indicated that factory workers exposed to this compound reported complaints of impotency, suggesting a link between exposure and endocrine disruption due to its estrogen-like effects . This raises questions about the safety of handling this compound in industrial applications.

Carcinogenicity

Long-term toxicological studies conducted on rodents (F344/N rats and B6C3F1 mice) revealed no evidence of carcinogenic activity associated with this compound. The studies involved administering varying concentrations (up to 100,000 ppm) over extended periods (up to two years) without observing significant tumor development .

Genetic Toxicity

This compound was tested for mutagenicity using Salmonella typhimurium strains and Chinese hamster ovary cells. Results showed no mutagenic effects, indicating that it does not induce genetic mutations under the tested conditions .

Summary of Toxicology Findings

Study TypeFindings
Carcinogenicity No evidence of carcinogenic activity in long-term rodent studies .
Genetic Toxicity No mutagenicity observed in standard assays .
Estrogenic Activity Documented estrogen-like effects; potential implications for reproductive health .

Applications in Nanotechnology

Recent research has explored the use of this compound in the dispersion of single-walled carbon nanotubes (SWCNTs). It has been shown to aid in achieving stable colloidal dispersions, enhancing the application of SWCNTs in various fields such as electronics and materials science. The compound acts as a surfactant, improving the stability of these nanomaterials in aqueous solutions despite its own insolubility .

Properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHVSOVQBJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024926
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-11-8
Record name Diaminostilbenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diaminostilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furthermore, 4-nitrotoluene-2-sulphonic acid can be used for the preparation of 4,4'-dinitrostilbene-2,2'-disulphonic acid, in which, for example, an approximately 30 to 50% strength aqueous solution of 4-nitrotoluene-2-sulphonic acid is reacted with oxidizing agents, for example with atmospheric oxygen. 4,4'-Dinitrostilbene-2,2'-disulphonic acid can be further processed by reduction to give 4,4'-diaminostilbene-2,2'-disulphonic acid (see Ber. 30, 3,100), and is an important intermediate product for the preparation of optical brighteners (A. Dorlars, C.-W. Schellhammer and J. Schroeder, Angew. Chem. 87, 693 (1975)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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